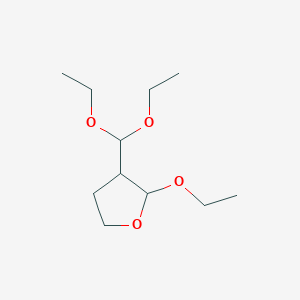

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

Description

Propriétés

IUPAC Name |

3-(diethoxymethyl)-2-ethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWIQYGZMJTBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CCO1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468884 | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177940-20-4 | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran (CAS 177940-20-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws upon established principles of heterocyclic chemistry to offer valuable insights for researchers. The guide covers the compound's chemical and physical properties, discusses general synthetic strategies for substituted tetrahydrofurans, outlines analytical characterization methods, and explores potential applications and safety considerations. The aim is to equip researchers with a foundational understanding to facilitate further investigation and utilization of this compound.

Introduction

Substituted tetrahydrofurans are a prominent class of heterocyclic compounds frequently encountered as core structural motifs in a wide array of natural products and biologically active molecules. Their prevalence in pharmaceuticals underscores the importance of understanding their synthesis and reactivity. 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran (CAS 177940-20-4) is a member of this family, featuring an acetal and an ether functional group on a tetrahydrofuran scaffold. This unique combination of functionalities suggests its potential as a versatile intermediate in organic synthesis, particularly for the introduction of protected aldehyde and ethoxy moieties. This guide serves as a technical resource for researchers interested in exploring the chemistry and potential applications of this compound.

Chemical and Physical Properties

Based on available data from chemical suppliers and computational predictions, the fundamental properties of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran are summarized below. It is important to note that some of these properties are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 177940-20-4 | [1] |

| Molecular Formula | C₁₁H₂₂O₄ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| IUPAC Name | 3-(diethoxymethyl)-2-ethoxyoxolane | [2] |

| Synonyms | Furan, 3-(diethoxymethyl)-2-ethoxytetrahydro- (9CI) | [1] |

| Boiling Point | 110 °C at 13 Torr | [3] |

| Density (predicted) | 0.99 ± 0.1 g/cm³ | [3] |

| Canonical SMILES | CCOC1C(CCO1)C(OCC)OCC | [2] |

| Purity (typical) | ≥95% | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Structural Diagram:

Caption: General workflow for the synthesis of substituted tetrahydrofurans.

Purification:

Given the predicted boiling point of 110 °C at 13 Torr, vacuum distillation would be a suitable method for the purification of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran on a laboratory scale. For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) would likely be effective.

Analytical Characterization

Definitive spectroscopic data for 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is not available in public databases. However, the expected spectral features can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereomers. Key signals would include:

-

Triplets and quartets in the upfield region corresponding to the ethyl groups of the ethoxy and diethoxymethyl moieties.

-

A multiplet for the proton of the diethoxymethyl group (acetal proton).

-

A multiplet for the proton at the C2 position of the tetrahydrofuran ring.

-

Complex multiplets for the protons on the tetrahydrofuran ring.

-

-

¹³C NMR: The carbon NMR spectrum would show signals for all 11 carbon atoms. Distinctive peaks would include:

-

A signal for the acetal carbon of the diethoxymethyl group.

-

A signal for the carbon at the C2 position of the tetrahydrofuran ring, bonded to two oxygen atoms.

-

Signals for the methylene carbons of the ethyl groups.

-

Signals for the methyl carbons of the ethyl groups.

-

Signals for the remaining carbons of the tetrahydrofuran ring.

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 218. Common fragmentation patterns for ethers and acetals would be expected, including the loss of ethoxy and diethoxymethyl groups.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹ due to the ether and acetal functional groups. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a hydroxyl (O-H) peak around 3300 cm⁻¹ would confirm the structure.

Reactivity and Potential Applications

While specific reactivity studies for 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran are not published, its chemical behavior can be inferred from its functional groups. The acetal group is sensitive to acidic conditions and can be hydrolyzed to reveal a formyl group (an aldehyde). This makes the compound a protected form of a 3-formyl-2-ethoxytetrahydrofuran, which could be a valuable intermediate in multi-step syntheses.

The 2-alkoxytetrahydrofuran moiety is known to be reactive towards nucleophiles, often in the presence of a Lewis acid, leading to ring-opening or substitution reactions. This reactivity can be exploited for the synthesis of more complex molecules. For instance, 2-ethoxytetrahydrofuran has been used in Povarov coupling reactions and transacetalization reactions. [6][7] Potential Applications:

-

Building Block in Organic Synthesis: Its bifunctional nature makes it a potentially useful building block for the synthesis of complex molecules, including natural products and their analogues.

-

Precursor to Bioactive Molecules: The tetrahydrofuran core is present in many biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents. The presence of the protected aldehyde allows for its late-stage deprotection and further functionalization.

-

Drug Discovery: As a fragment for fragment-based drug discovery, the unique three-dimensional shape and functional group array could be of interest for probing the binding sites of biological targets.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: Many ethers are flammable. Keep away from heat, sparks, and open flames.

-

Peroxide Formation: Ethers, especially cyclic ethers like tetrahydrofuran, can form explosive peroxides upon exposure to air and light. While the substitution pattern may affect the rate of peroxide formation, it is prudent to store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and to test for the presence of peroxides before use, especially if the material has been stored for an extended period.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Avoid inhalation and ingestion.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is a substituted tetrahydrofuran with potential as a versatile building block in organic synthesis. While a comprehensive experimental profile of this compound is yet to be established in the scientific literature, this guide provides a foundational understanding based on its chemical structure and the known chemistry of related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the fields of chemistry and drug discovery.

References

-

PrepChem.com. Synthesis of methyl 2-diethoxymethyl-4-oxo-tetrahydrofuran-3-carboxylate. [Link]

-

AccelaChemBio. 177940-20-4, 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran. [Link]

-

The Good Scents Company. (±)-2-ethoxytetrahydrofuran, 13436-46-9. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Preparation of TMTHF - Patent US-10738021-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran. As a complex acetal and ether, this compound presents unique characteristics relevant to its application as a synthetic intermediate in various chemical processes, including pharmaceutical development. This document delves into the compound's chemical identity, structural features, and key physical properties. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a framework for consistent and reproducible characterization. The synthesis and potential applications of this molecule are also discussed, providing context for the importance of its physicochemical profile in research and development settings.

Introduction

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is a heterocyclic compound featuring both an acetal and an ether functional group.[1] The tetrahydrofuran ring is a common structural motif in many biologically active molecules and natural products. The presence of the diethoxymethyl and ethoxy substituents significantly influences the molecule's polarity, solubility, and reactivity. A thorough understanding of its physicochemical properties is paramount for its effective use as a building block in organic synthesis.[]

In the field of drug development, the precise characterization of synthetic intermediates is a critical component of process chemistry and quality control. Properties such as boiling point, density, and refractive index are not only indicators of purity but also crucial parameters for designing, scaling, and optimizing synthetic routes and purification procedures. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and utilize 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

Chemical Identity and Structure

A clear establishment of the compound's identity is the first step in any rigorous scientific investigation. This section details the fundamental identifiers and structural characteristics of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

| Identifier | Value | Source(s) |

| Chemical Name | 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran | [][3] |

| Synonym(s) | 3-(diethoxymethyl)-2-ethoxyoxolane | [][4] |

| CAS Number | 177940-20-4 | [][3] |

| Molecular Formula | C₁₁H₂₂O₄ | [][3] |

| Molecular Weight | 218.29 g/mol | [][3] |

| SMILES | CCOC1C(CCO1)C(OCC)OCC | [] |

| InChI Key | DNWIQYGZMJTBKC-UHFFFAOYSA-N | [][4] |

Molecular Structure

The structure of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, characterized by a substituted tetrahydrofuran ring, is depicted below. The core is a five-membered heterocyclic ether, with an ethoxy group at the C2 position and a diethoxymethyl group at the C3 position. The presence of multiple stereocenters implies the potential for various stereoisomers, a critical consideration in pharmaceutical synthesis.

Caption: 2D Structure of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure and are determinative of its behavior in a macroscopic system. For 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, these properties are essential for purification, formulation, and chemical handling.

| Property | Value | Conditions | Source(s) |

| Boiling Point | Not available | 760 mmHg | |

| Density | Not available | 25 °C | |

| Refractive Index | Not available | 20 °C | |

| LogP | 1.78 | Computed | [][3] |

Boiling Point

Significance: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] It is a key indicator of a substance's volatility and is fundamental for purification via distillation.[6] A sharp, constant boiling point during distillation is also a strong indicator of a compound's purity.[6]

Experimental Protocol: Micro-Boiling Point Determination [7]

This method is suitable when only small quantities of the substance are available.

-

Apparatus Setup:

-

Place approximately 0.5 mL of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran into a small test tube.

-

Add a small magnetic stir bar for smooth boiling.

-

Place the test tube in a heating block on a hot plate stirrer.

-

Position a thermometer with the bulb approximately 1 cm above the liquid surface.

-

-

Heating and Observation:

-

Begin gentle stirring and heating.

-

Observe for the formation of a "reflux ring," which is a ring of condensing vapor on the inner wall of the test tube.[7]

-

Adjust the thermometer so that its bulb is level with this reflux ring.

-

-

Measurement:

Density

Significance: Density, the mass per unit volume, is an intrinsic property that is useful for substance identification and for calculations in process scale-up, such as determining mass from a known volume.

Experimental Protocol: Density Determination using a Pycnometer

-

Preparation:

-

Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.

-

-

Measurement:

-

Fill the pycnometer with 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid that has expanded and reweigh the filled pycnometer.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid.

-

Divide the mass of the liquid by the known volume of the pycnometer to calculate the density.

-

Refractive Index

Significance: The refractive index is a dimensionless number that describes how light propagates through a substance.[8] It is a highly sensitive property that is dependent on temperature and the wavelength of light used.[8] This measurement is a fast and non-destructive method for assessing the purity of a sample.

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer [9]

-

Calibration:

-

Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).

-

-

Sample Application:

-

Place a few drops of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran onto the clean, dry prism of the refractometer.[8]

-

Close the prism and ensure the liquid spreads evenly.

-

-

Measurement:

-

While looking through the eyepiece, adjust the controls to bring the light and dark fields into sharp focus at the crosshairs.[9]

-

The instrument's scale will directly provide the refractive index reading.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

Caption: Workflow for Physicochemical Characterization.

Synthesis and Application

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran belongs to a class of compounds that can be synthesized from precursors like 2,3-dihydrofuran. One patented method describes the reaction of 2,3-dihydrofuran with a trialkyl orthoformate in the presence of an acidic catalyst to produce 2-alkoxy-3-(dialkoxymethyl)tetrahydrofuran derivatives.[10]

As an acetal, the diethoxymethyl group serves as a protected aldehyde.[11] This protecting group strategy is fundamental in multi-step organic synthesis, allowing for chemical modifications on other parts of the molecule without affecting the aldehyde functionality.[11] The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[12]

The tetrahydrofuran core, combined with the protected aldehyde, makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceutical agents. For instance, substituted furans are key components in a variety of drugs.[13] The related compound, 2-(diethoxymethyl)furan, is used in the synthesis of Ranitidine, an anti-ulcer drug.[13] This suggests that 3-(diethoxymethyl)-2-ethoxytetrahydrofuran could be a precursor for novel therapeutic agents.

Conclusion

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is a specialized chemical intermediate with significant potential in organic synthesis. While specific experimental data on some of its physical properties are not widely published, this guide provides the necessary theoretical background and standardized experimental protocols for their determination. A thorough characterization of its physicochemical properties is essential for any researcher or scientist aiming to utilize this compound in synthetic applications, particularly in the rigorous environment of pharmaceutical development. The structural motifs present in this molecule suggest its utility as a building block for complex molecular architectures, underscoring the importance of the foundational data and methodologies presented herein.

References

-

University of Toronto. Boiling Point Determination. [Online] Available at: [Link]

-

Nazare, V. Determination of Boiling Point (B.P). [Online] Available at: [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Online] 23 July 2025. Available at: [Link]

-

University of Technology. Experimental No. (2) Boiling Point. [Online] 16 July 2021. Available at: [Link]

-

JoVE. Video: Boiling Points - Procedure. [Online] 26 March 2020. Available at: [Link]

-

Chemistry For Everyone. How To Calculate Refractive Index In Organic Chemistry?. [Online] 31 January 2025. Available at: [Link]

-

American Institute of Physics. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. [Online] 08 December 2017. Available at: [Link]

-

GVDA. How to measure the refractive index. [Online] 05 March 2023. Available at: [Link]

-

Tamilnadu Test House. Method Of Refractive Index Measurement Instrument. [Online] Available at: [Link]

-

Optica Publishing Group. Spectroscopic method for measuring refractive index. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of methyl 2-diethoxymethyl-4-oxo-tetrahydrofuran-3-carboxylate. [Online] Available at: [Link]

-

BYJU'S. Acetal and Hemiacetal. [Online] Available at: [Link]

-

ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Online] 07 May 2018. Available at: [Link]

-

Organic Chemistry. Retrosynthetic Analysis of Acetal & Alkene. [Online] 09 June 2020. Available at: [Link]

-

PubChem. 2-Ethoxytetrahydrofuran. [Online] Available at: [Link]

-

The Good Scents Company. (±)-2-ethoxytetrahydrofuran. [Online] Available at: [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of 2-Ethoxytetrahydrofuran (CAS 13436-46-9). [Online] Available at: [Link]

-

ResearchGate. A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. [Online] 06 August 2025. Available at: [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Online] Available at: [Link]

- Google Patents. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran.

-

Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Online] Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran | CymitQuimica [cymitquimica.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. youtube.com [youtube.com]

- 9. gvda-instrument.com [gvda-instrument.com]

- 10. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran structural analysis

An In-depth Technical Guide: Structural Analysis of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

Introduction

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran (CAS No. 177940-20-4) is a substituted saturated heterocyclic compound with the molecular formula C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol .[][2] Its core structure consists of a five-membered tetrahydrofuran (THF) ring. This ring is substituted at the C2 position with an ethoxy group (–OCH₂CH₃) and at the C3 position with a diethoxymethyl group (–CH(OCH₂CH₃)₂), which is an acetal functional group.

The presence of multiple ether linkages and an acetal group defines its chemical personality as a relatively polar, volatile organic compound (VOC).[3][4] A rigorous and multi-faceted analytical approach is therefore essential for its unambiguous structural elucidation. This is critical for confirming its identity in synthetic chemistry, for purity assessment in drug development processes where substituted tetrahydrofurans can be key structural motifs, and for detailed stereochemical assignments which can have profound impacts on biological activity.[5][6][7][8]

This guide provides a holistic framework for the structural analysis of this molecule, moving from initial separation and identification to definitive spectroscopic characterization. We will explore the causality behind experimental choices, ensuring that each analytical step provides a layer of validation for the overall structural assignment.

I. Chromatographic Profiling: Purity and Isolation

The first step in analyzing any chemical entity is to assess its purity and, if necessary, isolate it from a mixture. The choice between Gas and Liquid Chromatography hinges on the compound's volatility and polarity.

A. Gas Chromatography (GC)

Given its molecular weight and the absence of highly polar, non-volatile functional groups (like carboxylic acids or primary amines), 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is expected to be sufficiently volatile for GC analysis.[3][9] GC is the preferred method for baseline purity assessment and quantification of volatile components.

Expert Rationale: The combination of ether and acetal functionalities makes this an ideal candidate for GC. Coupling GC with Mass Spectrometry (GC-MS) is particularly powerful, providing both retention time for identification and a mass spectrum for structural confirmation in a single run.[10][11]

Step-by-Step Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set injector temperature to 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% diphenyl / 95% dimethyl polysiloxane phase) is a robust starting point. It provides good resolution for compounds with moderate polarity.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Detector (MS): Use an Electron Ionization (EI) source at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis: The compound should elute as a sharp, single peak. The retention time is used for identification against a known standard, while the mass spectrum is used for structural confirmation (see Section II.B).

B. High-Performance Liquid Chromatography (HPLC)

While GC is often suitable, HPLC can be a necessary alternative, especially if the compound is part of a complex mixture containing non-volatile substances or if preparative isolation is required. The polarity of the molecule presents a retention challenge on standard reversed-phase columns.[12][13]

Expert Rationale: Standard C18 columns may show poor retention for this polar compound, causing it to elute near the solvent front.[14][15] To achieve adequate retention and separation, a polar-endcapped reversed-phase column or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[16] Due to the lack of a UV chromophore, a universal detector like a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is required.

Step-by-Step Protocol: HPLC-MS Analysis

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Instrumentation:

-

Column: A polar-endcapped C18 column or a HILIC column (e.g., amide or diol phase).

-

Mobile Phase:

-

For Reversed-Phase: A gradient of water and acetonitrile/methanol.

-

For HILIC: A gradient of a high-organic mobile phase (e.g., 95% acetonitrile) towards a more aqueous phase.

-

-

Detector (MS): An Electrospray Ionization (ESI) source in positive mode is ideal, as the ether oxygens can be readily protonated to form [M+H]⁺ or adducts like [M+Na]⁺.

-

-

Data Analysis: The resulting chromatogram will provide a retention time for the compound, while the mass spectrometer confirms its molecular weight.

II. Spectroscopic Elucidation: The Definitive Structure

Spectroscopy provides the unequivocal evidence required for structural confirmation. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to piece together the molecular puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Expert Rationale: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an airtight structural proof. The chemical shifts are highly predictable based on the influence of the electronegative oxygen atoms, and connectivity can be established without ambiguity.[17]

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Correlations |

| H2 (THF Ring) | ~4.8-5.0 ppm (d) | ~103-106 ppm | Acetal-like proton, shifted significantly downfield by two adjacent oxygens. Coupled to H3. |

| H3 (THF Ring) | ~2.2-2.4 ppm (m) | ~45-48 ppm | Coupled to H2 and H4 protons. |

| H4 (THF Ring) | ~1.8-2.0 ppm (m) | ~25-28 ppm | Typical THF methylene protons. |

| H5 (THF Ring) | ~3.7-3.9 ppm (m) | ~67-70 ppm | Methylene protons adjacent to the ring oxygen. |

| Acetal CH | ~4.5-4.7 ppm (d) | ~100-103 ppm | Proton on the acetal carbon, shifted downfield. Coupled to H3. |

| Ethoxy OCH₂ CH₃ (at C2) | ~3.5-3.7 ppm (q) | ~64-66 ppm | Methylene protons adjacent to an oxygen atom. |

| Ethoxy OCH₂CH₃ (at C2) | ~1.1-1.2 ppm (t) | ~15-16 ppm | Standard ethyl group methyl protons. |

| Diethoxy OCH₂ CH₃ (x2) | ~3.4-3.6 ppm (q) | ~61-63 ppm | Methylene protons of the two equivalent ethoxy groups on the acetal. |

| Diethoxy OCH₂CH₃ (x2) | ~1.1-1.2 ppm (t) | ~15-16 ppm | Methyl protons of the two equivalent ethoxy groups on the acetal. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and stereochemistry.

Experimental Workflow for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum. Verify the integration values correspond to the 22 protons in the structure. Analyze chemical shifts and splitting patterns.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to identify all unique carbon signals, including quaternary carbons if present (none in this structure).

-

2D COSY: This experiment reveals proton-proton couplings. Expect to see correlations between H2-H3, H3-H4, and within the ethyl groups.

-

2D HSQC: This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

-

2D HMBC: This is crucial for establishing the overall connectivity. Key long-range correlations (2-3 bonds) to look for include:

-

From the acetal CH proton to C3 and the diethoxy carbons.

-

From the H2 proton to C3, C5, and the ethoxy carbons.

-

The workflow below illustrates how these NMR experiments are integrated for a conclusive structural assignment.

Caption: Integrated NMR workflow for structural elucidation.

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural clues from its fragmentation pattern.

Expert Rationale: Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, which can be highly informative for structural analysis but may result in a weak or absent molecular ion peak.[18] The fragmentation of cyclic ethers is well-characterized and often involves cleavage alpha to the ring oxygen.[19][20]

Predicted Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺): A peak at m/z = 218. This peak may be weak due to the molecule's instability under EI conditions.

-

Key Fragments:

-

m/z = 173 [M - OCH₂CH₃]⁺: Loss of the ethoxy group from the C2 position is a highly probable fragmentation pathway for 2-alkoxytetrahydrofurans.

-

m/z = 145 [M - CH(OCH₂CH₃)₂]⁺: Loss of the entire diethoxymethyl radical.

-

m/z = 103 [CH(OCH₂CH₃)₂]⁺: The diethoxymethyl cation is a stable, resonance-delocalized fragment and is likely to be a prominent peak.

-

m/z = 71 [C₄H₇O]⁺: A common fragment corresponding to the tetrahydrofuranyl ring after loss of substituents.[19]

-

m/z = 45 [OCH₂CH₃]⁺: The ethoxy cation.

-

Data Interpretation: The presence of the molecular ion at m/z 218 confirms the molecular formula. High-resolution MS (HRMS) can be used to determine the elemental composition to within a few parts per million, providing definitive confirmation. The fragmentation pattern acts as a fingerprint; the presence of key fragments like m/z 173 and 103 provides strong evidence for the proposed connectivity.

| m/z Value | Proposed Fragment Structure | Significance |

| 218 | [C₁₁H₂₂O₄]⁺ | Molecular Ion |

| 173 | [M - C₂H₅O]⁺ | Confirms presence of a labile ethoxy group |

| 103 | [CH(OC₂H₅)₂]⁺ | Confirms the diethoxymethyl substituent |

| 71 | [C₄H₇O]⁺ | Indicates the tetrahydrofuran core |

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Expert Rationale: While not sufficient for full structural elucidation on its own, IR is an excellent complementary technique. It quickly confirms the presence of C-O bonds and, crucially, the absence of other functional groups like hydroxyls (O-H) or carbonyls (C=O), which could be potential impurities or alternative reaction products.[21][22][23]

Step-by-Step Protocol: FT-IR Analysis

-

Sample Preparation: Cast a thin film of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Data Analysis:

-

C-H Stretch (sp³): Look for absorptions in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: Expect one or more strong, characteristic stretching bands in the 1050-1150 cm⁻¹ region. The presence of multiple ether and acetal linkages may lead to a complex, broad absorption in this "fingerprint" region.[24][25]

-

Absence of Key Bands: Confirm the absence of a broad O-H stretch (~3200-3600 cm⁻¹) and a sharp C=O stretch (~1700-1750 cm⁻¹).

-

III. Integrated Structural Analysis Workflow

A self-validating analytical approach integrates data from orthogonal techniques. Each method confirms the findings of the others, leading to a structural assignment with the highest degree of confidence.

Caption: A holistic workflow for structural validation.

Conclusion

The structural analysis of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran requires a synergistic application of chromatographic and spectroscopic techniques. GC-MS or HPLC-MS provides initial confirmation of purity and molecular weight. Infrared spectroscopy validates the presence of the core ether and acetal functional groups and the absence of common impurities. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution data needed to establish the precise atomic connectivity and, if required, the relative stereochemistry of the molecule. This integrated approach ensures a trustworthy and authoritative structural assignment, which is the bedrock of modern chemical and pharmaceutical research.

References

- Vertex AI Search. (n.d.). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights.

- Niinemets, Ü., & Kännaste, A. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169.

- SIELC Technologies. (n.d.). Polar Compounds.

- Thermo Fisher Scientific. (n.d.). Volatile Organic Compounds (VOC) Analysis.

- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.

- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

- Chemistry For Everyone. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds)

- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.

- Lewis, A. C., & Carslaw, N. (2009). Analysis of volatile organic compounds using gas chromatography.

- Let's Learn Chemistry. (2023, February 27).

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies.

- Nukada, K. (n.d.).

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. OpenStax.

- Ghosh, A. K., et al. (2016). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 14(35), 8350-8361.

- El-Nounou, A., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.

- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.

- Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV.

- LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.

- Ghosh, A. K., et al. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

- BOC Sciences. (n.d.). CAS 177940-20-4 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

- ChemScene. (n.d.). 177940-20-4 | 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

- LibreTexts Chemistry. (2020, May 30). 11.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.

- University of California, Davis. (n.d.).

Sources

- 2. chemscene.com [chemscene.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. osti.gov [osti.gov]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Polar Compounds | SIELC Technologies [sielc.com]

- 15. hplc.eu [hplc.eu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. whitman.edu [whitman.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. fiveable.me [fiveable.me]

- 24. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-Depth Spectroscopic Analysis of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran (CAS No. 177940-20-4), a molecule featuring a unique combination of ether and acetal functionalities within a tetrahydrofuran framework.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for structural elucidation and quality assessment. This guide moves beyond a simple data summary, offering insights into the experimental rationale and providing validated protocols for data acquisition.

Introduction: The Structural Context

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran possesses a molecular formula of C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol .[1][] Its structure is characterized by a central tetrahydrofuran ring, substituted at the 2-position with an ethoxy group and at the 3-position with a diethoxymethyl (diethyl acetal) group. The presence of multiple chiral centers implies the potential for diastereomers, which adds a layer of complexity to spectral analysis.

Spectroscopic characterization is non-negotiable in the modern laboratory. It serves as the cornerstone for confirming molecular identity, assessing purity, and understanding the chemical environment of a molecule. For a compound like 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, a multi-technique approach (NMR, IR, and MS) is essential to unambiguously resolve its complex structure.

Molecular Structure and Functional Groups

The key to interpreting the spectra lies in deconstructing the molecule into its constituent functional groups: the tetrahydrofuran ether, the C2-alkoxy ether, and the C3-acetal.

Caption: Numbered structure of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Core Principles: The chemical shift (δ) in ¹H NMR indicates the electronic environment of a proton; proximity to electronegative oxygen atoms causes a downfield shift to higher ppm values.[3][4][5] Signal integration reveals the relative number of protons, and signal multiplicity (splitting) indicates the number of neighboring protons.

Predicted Spectral Analysis:

-

Acetal Proton (C3-CH): This single proton is highly deshielded by two adjacent oxygen atoms and is expected to appear significantly downfield, typically in the δ 4.5 - 5.0 ppm range. Its multiplicity will be a doublet or triplet, depending on its coupling with the proton on C3 of the tetrahydrofuran ring.

-

Hemiaminal-like Proton (C2-H): The proton at the C2 position is attached to a carbon bonded to two oxygen atoms (the ring ether and the ethoxy group). This environment will also cause a substantial downfield shift, likely in the region of δ 4.8 - 5.2 ppm .

-

Methylene Protons Adjacent to Oxygen (-OCH₂-): The three distinct -OCH₂- groups (one from the C2-ethoxy group and two from the diethoxymethyl group) will resonate in the δ 3.4 - 4.0 ppm range.[3][5] Due to the chiral centers at C2 and C3, the methylene protons of the ethoxy groups are diastereotopic, which may lead to complex multiplets rather than simple quartets.

-

Tetrahydrofuran Ring Protons (C4-H₂, C5-H₂): The protons on the tetrahydrofuran ring not directly attached to the substituents (C4 and C5) will appear further upfield. The C5 protons, being adjacent to the ring oxygen, will be more deshielded (δ 3.7 - 4.1 ppm ) than the C4 protons (δ 1.8 - 2.2 ppm ). These signals will likely be complex multiplets due to geminal and vicinal coupling.

-

Methyl Protons (-CH₃): The three methyl groups from the ethoxy substituents are in a shielded environment and will appear as triplets (due to coupling with their adjacent CH₂ groups) in the upfield region of the spectrum, around δ 1.1 - 1.3 ppm .

Summary Table: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.2 | Doublet | 1H | CH -O (C2) |

| ~ 4.5 - 5.0 | Doublet | 1H | -CH (OEt)₂ (Acetal) |

| ~ 3.7 - 4.1 | Multiplet | 2H | -O-CH₂ - (C5) |

| ~ 3.4 - 4.0 | Multiplets | 6H | -O-CH₂ -CH₃ (x3) |

| ~ 2.2 - 2.5 | Multiplet | 1H | CH (C3) |

| ~ 1.8 - 2.2 | Multiplet | 2H | -CH₂ - (C4) |

| ~ 1.1 - 1.3 | Triplets | 9H | -O-CH₂-CH₃ (x3) |

¹³C NMR Spectroscopy: The Carbon Skeleton

Core Principles: ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear downfield.[5][6]

Predicted Spectral Analysis:

-

Acetal Carbon (-CH(OR)₂): The acetal carbon is the most deshielded sp³ carbon in the molecule, expected to resonate in the δ 95 - 110 ppm range.[6]

-

C2 Carbon: This carbon, bonded to two oxygen atoms, will also be significantly downfield, likely in the δ 100 - 105 ppm range.

-

Carbons Bonded to a Single Oxygen: The C5 carbon of the tetrahydrofuran ring and the three methylene carbons of the ethoxy groups (-OCH₂-) will appear in the characteristic ether region of δ 60 - 80 ppm .[5][6]

-

Aliphatic Carbons: The C3 and C4 carbons of the ring will be found further upfield. C3, being substituted, will be around δ 40-45 ppm , while C4 will be in the δ 25 - 30 ppm range.

-

Methyl Carbons (-CH₃): The three equivalent methyl carbons are the most shielded and will appear far upfield, around δ 15 ppm .

Summary Table: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 100 - 105 | C 2 |

| ~ 95 - 110 | C H(OEt)₂ (Acetal) |

| ~ 60 - 80 | C 5, -OC H₂CH₃ (x3) |

| ~ 40 - 45 | C 3 |

| ~ 25 - 30 | C 4 |

| ~ 15 | -OCH₂C H₃ (x3) |

NMR Experimental Protocol

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted Spectral Analysis: The IR spectrum of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran will be dominated by absorptions related to its C-H and C-O bonds.

-

C-H Stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations in the alkyl portions of the molecule.[7]

-

C-O Stretching: This is the most diagnostic region for this molecule. The presence of multiple ether and acetal linkages will result in several strong, broad absorption bands in the fingerprint region between 1000-1250 cm⁻¹ .[3][8] Specifically, a strong, characteristic C-O-C stretching band for the dialkyl ether and acetal groups is expected around 1050-1150 cm⁻¹ .[3][4][5]

-

Absence of Key Bands: Critically, the absence of a strong, broad absorption around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.[8] Similarly, the absence of a strong, sharp absorption around 1700 cm⁻¹ confirms the lack of any carbonyl (C=O) groups.[8]

Summary Table: Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2850-3000 | Strong | C-H Stretch | Alkyl sp³ |

| 1050-1150 | Strong, Broad | C-O Stretch | Ether & Acetal |

| 1300-1500 | Medium | C-H Bend | Alkyl |

Mass Spectrometry (MS)

Core Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique fragmentation pattern that acts as a molecular fingerprint.

Predicted Fragmentation Analysis: The molecular ion (M⁺) peak at m/z 218 is expected to be weak or entirely absent, a common characteristic for acetals and ethers which fragment readily.[9][10] The fragmentation pattern will be driven by the stability of the resulting carbocations, primarily through cleavage alpha to the numerous oxygen atoms.

Key Fragmentation Pathways:

-

Loss of an Ethoxy Radical: A primary fragmentation will be the loss of an ethoxy group (•OCH₂CH₃, 45 Da) from either the C2 position or the acetal, leading to a fragment at m/z 173 .

-

Acetal Fragmentation: Acetals characteristically fragment to form a highly stable dialkoxy-stabilized carbocation. Cleavage of the C3-C(acetal) bond will generate the [CH(OEt)₂]⁺ ion, which would be a prominent peak at m/z 103 .

-

Alpha-Cleavage at C2: Cleavage of the bond between C2 and C3 can lead to the loss of the diethoxymethyl-substituted fragment, resulting in a cation corresponding to the 2-ethoxytetrahydrofuran ring.

-

Loss of Ethylene via McLafferty-type Rearrangement: While less common for ethers than carbonyls, rearrangements can occur.

-

Ring Opening: The tetrahydrofuran ring can undergo fragmentation, often initiated by cleavage adjacent to the ring oxygen.

Caption: Proposed major fragmentation pathways for 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran in EI-MS.

Summary Table: Predicted MS Fragments

| m/z | Proposed Formula | Identity |

| 218 | [C₁₁H₂₂O₄]⁺˙ | Molecular Ion (M⁺) (likely weak/absent) |

| 173 | [C₉H₁₇O₃]⁺ | [M - •OCH₂CH₃]⁺ |

| 103 | [C₅H₁₁O₂]⁺ | [CH(OCH₂CH₃)₂]⁺ |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuranyl cation fragment |

| 45 | [C₂H₅O]⁺ | [CH₃CH₂O]⁺ |

Conclusion

The structural elucidation of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, identifying the distinct ether and acetal environments. IR spectroscopy confirms the presence of C-O and C-H bonds and, crucially, the absence of other functional groups like hydroxyls or carbonyls. Finally, Mass Spectrometry reveals the molecule's mass and provides a characteristic fragmentation pattern that corroborates the proposed structure, particularly through the diagnostic cleavage of the acetal group. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this complex molecule.

References

- Mass Spectrometry of the Acetal Derivatives of... - ACS Publications. (n.d.).

- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023, February 27).

- Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Mass Spectra of Some Acetals - RSC Publishing. (n.d.).

- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry.

- ResearchGate. (n.d.). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- BenchChem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.

Sources

- 1. chemscene.com [chemscene.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. datapdf.com [datapdf.com]

- 10. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

synthesis and characterization of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Their stereochemical complexity and the influence of substituents on their biological activity necessitate robust and well-characterized synthetic routes. This guide provides a comprehensive overview of a plausible synthetic pathway for 3-(diethoxymethyl)-2-ethoxytetrahydrofuran, a multifunctionalized tetrahydrofuran derivative. We will delve into the mechanistic underpinnings of the proposed synthesis, provide a detailed experimental protocol, and outline the expected characterization data, thereby offering a complete framework for researchers working with this class of molecules. The methodologies and analytical interpretations presented herein are grounded in established chemical principles and supported by authoritative literature.

PART 1: Strategic Approach to Synthesis

The synthesis of 2,3-disubstituted tetrahydrofurans can be achieved through various methodologies, including intramolecular cyclization of diols, palladium-catalyzed reactions of γ-hydroxy alkenes, and radical addition-substitution reactions.[3][4] A particularly effective and convergent approach for the target molecule, 3-(diethoxymethyl)-2-ethoxytetrahydrofuran, is the acid-catalyzed intramolecular cyclization of an unsaturated acetal. This strategy is advantageous due to the relative ease of preparing the acyclic precursor and the generally high yields and stereoselectivities observed in similar cyclizations.[1][5][6]

The proposed retrosynthetic analysis is outlined below. The target molecule can be conceptually disconnected at the C2-O bond and the C5-O bond of the tetrahydrofuran ring, leading back to a linear hydroxy acetal. This precursor, in turn, can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

PART 2: Detailed Synthetic Protocol

The following protocol is a proposed, robust method for the synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydrofuran, based on analogous transformations reported in the literature.[6][7]

Step 1: Synthesis of the Unsaturated Acetal Precursor

This multi-step process begins with the alkylation of diethyl malonate.

-

Alkylation of Diethyl Malonate: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) is added diethyl malonate dropwise at 0 °C. The resulting solution is stirred for 30 minutes. 2-Bromoacetaldehyde diethyl acetal is then added, and the reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield diethyl 2-(2,2-diethoxyethyl)malonate.

-

Reduction of the Ester: The purified diethyl 2-(2,2-diethoxyethyl)malonate is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the crude diol.

-

Selective Ethoxymethylation: The crude diol is dissolved in anhydrous dichloromethane. To this solution, N,N-diisopropylethylamine is added, followed by the dropwise addition of ethoxymethyl chloride at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the unsaturated acetal precursor.

Step 2: Acid-Catalyzed Intramolecular Cyclization

-

Cyclization Reaction: The purified unsaturated acetal precursor is dissolved in anhydrous dichloromethane. A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid, or a Lewis acid, like bismuth(III) triflate, is added.[5][6][7] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 3-(diethoxymethyl)-2-ethoxytetrahydrofuran, is then purified by flash column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of the target molecule.

PART 3: In-depth Characterization

The structural elucidation of 3-(diethoxymethyl)-2-ethoxytetrahydrofuran relies on a combination of spectroscopic techniques. The expected data are detailed below, based on the analysis of structurally similar tetrahydrofuran derivatives.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of the target molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethoxy group at C2.

-

A quartet for the methylene protons of the ethoxy group at C2.

-

Two overlapping triplets for the methyl protons of the diethoxymethyl group.

-

Two overlapping quartets for the methylene protons of the diethoxymethyl group.

-

A doublet of doublets for the proton at C2, coupled to the protons at C3.

-

A multiplet for the proton at C3.

-

Multiplets for the methylene protons of the tetrahydrofuran ring at C4 and C5.

-

A doublet for the methine proton of the diethoxymethyl group, coupled to the proton at C3.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected chemical shifts are:

-

Signals for the methyl carbons of the ethoxy and diethoxymethyl groups in the upfield region (around 15 ppm).

-

Signals for the methylene carbons of the tetrahydrofuran ring and the ethoxy groups in the range of 60-75 ppm.

-

A signal for the methine carbon at C3.

-

A signal for the anomeric carbon at C2, typically in the range of 100-110 ppm.

-

A signal for the acetal carbon of the diethoxymethyl group, also in the 100-110 ppm range.

-

| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| -CH₃ (ethoxy & diethoxymethyl) | 1.1 - 1.3 (triplets) | ~15 |

| -CH₂- (THF ring) | 1.8 - 2.2 (multiplets) | 25 - 35 |

| -CH₂-O- (ethoxy & diethoxymethyl) | 3.4 - 3.8 (quartets) | 60 - 70 |

| -CH- (C3) | 2.3 - 2.6 (multiplet) | 40 - 50 |

| -O-CH-O- (C2) | 4.9 - 5.2 (doublet of doublets) | 100 - 110 |

| -CH(OEt)₂ | 4.5 - 4.7 (doublet) | 100 - 110 |

Table 1: Predicted NMR Chemical Shifts for 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. The most prominent absorption bands are expected to be:

-

C-H stretching: Aliphatic C-H stretches will appear in the 2850-3000 cm⁻¹ region.

-

C-O stretching: Strong C-O stretching vibrations characteristic of ethers and acetals will be observed in the 1050-1150 cm⁻¹ region.[9][12][13] The presence of multiple C-O bonds will likely result in a broad and intense absorption in this "fingerprint" region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-(diethoxymethyl)-2-ethoxytetrahydrofuran (C₁₁H₂₂O₄, MW = 218.29).[14]

-

Fragmentation Pattern: Common fragmentation pathways for cyclic ethers and acetals will be observed.[15][16] Key fragments may arise from:

-

Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion.

-

Cleavage of the diethoxymethyl group.

-

Ring-opening followed by further fragmentation.

-

PART 4: Mechanistic Insights and Stereochemical Considerations

The key step in the proposed synthesis is the acid-catalyzed intramolecular cyclization. The mechanism proceeds through the formation of an oxocarbenium ion intermediate.[5]

-

Protonation: The Brønsted or Lewis acid activates an acetal oxygen, leading to its departure as an alcohol and the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Attack: The pendant hydroxyl group acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the tetrahydrofuran ring.

Caption: Simplified mechanism of acid-catalyzed cyclization.

The stereochemical outcome of this reaction is influenced by the transition state of the cyclization step. The formation of a trans relationship between the substituents at C2 and C3 is often favored to minimize steric interactions in the transition state, though this is dependent on the specific substrate and reaction conditions.[17][4] A detailed stereochemical analysis would require further experimental investigation and could involve the use of chiral catalysts for an asymmetric synthesis.[18]

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 3-(diethoxymethyl)-2-ethoxytetrahydrofuran. By leveraging established methodologies for the formation of substituted tetrahydrofurans, a detailed synthetic protocol has been proposed. Furthermore, a thorough description of the expected analytical data from NMR, IR, and mass spectrometry provides a solid framework for the structural verification of the target compound. The mechanistic discussion offers insight into the key bond-forming step and highlights important stereochemical considerations. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel molecules built upon the versatile tetrahydrofuran scaffold.

References

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]

-

Synthesis of 2,3-trans Disubstituted Tetrahydrofurans through Sequential Xanthate Radical Addition−Substitution Reactions. ACS Publications. [Link]

-

HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

-

One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. ACS Publications. [Link]

-

Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. National Institutes of Health (NIH). [Link]

-

Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes. ACS Publications. [Link]

-

Bronsted Acid-Catalyzed Reactions of Unsaturated Acetals. ACS Publications. [Link]

-

Bi(OTf)₃-catalysed intramolecular cyclisation of unsaturated acetals. Royal Society of Chemistry. [Link]

-

Intramolecular cyclisation of unsaturated acetals catalysed by metal triflates at 1 mol%. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Cyclic Acetal Protecting Group Reaction and Mechanism. YouTube. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

-

Synthesis of methyl 2-diethoxymethyl-4-oxo-tetrahydrofuran-3-carboxylate. PrepChem.com. [Link]

-

2-Ethoxytetrahydrofuran | C6H12O2 | CID 43389. PubChem. [Link]

-

A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. ResearchGate. [Link]

-

2,2-Diethoxytetrahydrofuran | C8H16O3 | CID 358290. PubChem. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

-

Experimental IR spectra of tetrahydrofuran. ResearchGate. [Link]

-

Tetrahydrofuran. NIST WebBook. [Link]

- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.

-

Chemical Properties of 2-Ethoxytetrahydrofuran (CAS 13436-46-9). Cheméo. [Link]

-

2-Ethoxytetrahydrofuran. NIST WebBook. [Link]

-

2-Ethoxytetrahydrofuran. NIST WebBook. [Link]

-

Search by substructure for IR spectra and compare. Cheminfo.org. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydrofuran synthesis [organic-chemistry.org]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Report: Bronsted Acid-Catalyzed Reactions of Unsaturated Acetals (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. Bi(OTf) 3 -catalysed intramolecular cyclisation of unsaturated acetals - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03686F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR [m.chemicalbook.com]

- 9. ecommons.udayton.edu [ecommons.udayton.edu]

- 10. 2-Ethoxytetrahydrofuran | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydrofuran [webbook.nist.gov]

- 14. chemscene.com [chemscene.com]

- 15. imreblank.ch [imreblank.ch]

- 16. 2-Ethoxytetrahydrofuran [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of chemical synthesis and drug development, the utility of novel reagents is often paralleled by a requisite for meticulous handling and a deep understanding of their intrinsic hazards. 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, a substituted cyclic ether, represents such a compound. While specific toxicological and safety data for this molecule are not extensively documented, its structural similarity to tetrahydrofuran (THF) and other cyclic ethers provides a strong basis for establishing robust safety and handling protocols. This guide synthesizes established principles of laboratory safety, drawing causal links between the chemical nature of this compound class and the necessary precautions for its use.

The Core Hazard Profile: Understanding the Risks

The primary hazards associated with 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran are rooted in its ether and furan functionalities. These structural motifs dictate its flammability and, most critically, its propensity to form explosive peroxides.

Flammability

As a low-molecular-weight organic ether, this compound is expected to be a flammable liquid.[1] Vapors can mix with air to form explosive mixtures, and these vapors are likely heavier than air, allowing them to travel considerable distances to an ignition source and flash back. Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.

Peroxide Formation: The Silent Danger

The most insidious hazard of tetrahydrofuran and its derivatives is the formation of unstable and potentially explosive peroxides upon exposure to oxygen and light.[2][3][4] This is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.[2][3]

These peroxides can concentrate upon distillation or evaporation of the solvent, and may detonate when subjected to heat, friction, or mechanical shock.[4] The presence of crystalline deposits around the cap or in the container of an aged ether is a sign of dangerous peroxide formation.[4]

Prudent Handling and Storage: A Proactive Approach

A proactive and informed approach to handling and storage is paramount to mitigating the risks associated with 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6] The selection of appropriate PPE is non-negotiable.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[7] | Prevents skin contact and absorption. |

| Body Protection | A flame-retardant lab coat. | Protects skin and clothing from splashes. |

Safe Handling Practices

-

Grounding and Bonding: To prevent static electricity discharge, which can serve as an ignition source, all metal containers and equipment used for transferring the liquid must be grounded and bonded.[1]

-

Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) during handling and transfer.

-

Inert Atmosphere: For reactions sensitive to peroxides or for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon).[8]

Storage Protocols

Proper storage is critical for inhibiting peroxide formation and preventing fire hazards.

-

Containers: Store in tightly sealed, airtight containers, preferably the original manufacturer's container.[6] Amber glass bottles are recommended to protect from light.[8]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and oxidizing agents.[6][9]

-

Labeling: All containers must be clearly labeled with the chemical name and hazard warnings.[6] Crucially, the date of receipt and the date of first opening should be marked on the label.[1][8] This allows for the tracking of the chemical's age and potential for peroxide accumulation.

Peroxide Detection and Management

Regular testing for the presence of peroxides is a critical safety measure, especially for containers that have been open for some time or are of an unknown age.

Detection Methods

Several methods can be used to detect peroxides in ethers.[10]

| Test Method | Procedure | Positive Result |

| Potassium Iodide (KI) | Add 1 ml of a freshly prepared 10% KI solution to 5 ml of the ether in a stoppered cylinder. Shake for 1 minute. | A yellow to brown color in the aqueous layer indicates the presence of peroxides.[10] |

| Starch-Iodide Test | Add a few drops of a saturated potassium iodide solution to the ether, followed by a drop of starch solution. | A blue or purple color indicates the presence of peroxides.[10] |

| Commercial Test Strips | Dip the test strip into the solvent for a second and remove it. | A color change (often to blue, brown, or green) indicates the presence and approximate concentration of peroxides.[4] |

Peroxide Removal

If peroxides are detected at a concentration above acceptable limits (typically >10 ppm), they must be removed before the solvent is used, especially before distillation.[8] One common method involves the use of sodium hydroxide.[10]

Caution: If the peroxide concentration is high (>0.5%), the removal process can be violent.[10] If visible crystals are present or if the container has been stored for an extended period, do not attempt to open or handle it. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and correct response is crucial.

Spills

-

Small Spills (<1 L):

-

Evacuate non-essential personnel and ensure adequate ventilation.[5]

-

Eliminate all ignition sources.[11]

-

Wear appropriate PPE.

-

Confine the spill using a non-combustible absorbent material like sand or vermiculite.[5][11]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

-

Large Spills (>1 L):

Exposure and First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Disposal

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran and any materials contaminated with it must be disposed of as hazardous waste.[13]

-

Collect waste in a designated, properly labeled, and sealed hazardous waste container.[13]

-

Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13]

-

Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[13]

Conclusion

While 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran may be a valuable tool in research and development, its safe use is contingent upon a thorough understanding of the hazards inherent to its chemical class. By implementing stringent handling and storage protocols, diligently monitoring for peroxide formation, and being prepared for emergencies, researchers can confidently and safely harness the potential of this and other cyclic ether compounds.

References

- Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.

- University of California, Santa Barbara. Diethyl Ether - Standard Operating Procedure. 2012.

- Guidechem. How is peroxide produced and removed in Tetrahydrofuran? - FAQ.

- YouTube. How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? 2024.

- Sciencemadness Wiki. Proper disposal of chemicals. 2025.

- ChemicalBook. Furan - Safety Data Sheet.

- YouTube. Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism. 2024.

- Sigma-Aldrich. SAFETY DATA SHEET. 2025.

- LookChem. SIGMA-ALDRICH Material Safety Data Sheet.

- Activated Alumina Balls. Peroxide Removal from Organic Solvent Tetrahydrofuran.